molecular formula C18H19N5OS B12153181 N-(4-ethylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(4-ethylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12153181
M. Wt: 353.4 g/mol
InChI Key: CYYHSUJLMWSLCK-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include hydrazine, acetic anhydride, and various catalysts to facilitate the formation of the triazole ring .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s reactivity and biological activity.

    Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s electronic properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated analog of the original compound.

Scientific Research Applications

N-(4-ethylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an antimicrobial, anticancer, or anti-inflammatory agent, depending on its interaction with biological pathways.

    Industry: It can be utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives and pyridine-containing molecules. Examples are:

  • N-(4-pyridyl)isonicotinamide
  • Pyridinium salts
  • Imidazole derivatives

Uniqueness

What sets N-(4-ethylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H19N5OS

Molecular Weight

353.4 g/mol

IUPAC Name

N-(4-ethylphenyl)-2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C18H19N5OS/c1-3-13-4-6-15(7-5-13)20-16(24)12-25-18-22-21-17(23(18)2)14-8-10-19-11-9-14/h4-11H,3,12H2,1-2H3,(H,20,24)

InChI Key

CYYHSUJLMWSLCK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=CC=NC=C3

Origin of Product

United States

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